3-bromo-3aH-thieno[3,2-c]pyridin-4-one
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Overview
Description
3-Bromo-3aH-thieno[3,2-c]pyridin-4-one is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring. The presence of a bromine atom at the 3-position and a carbonyl group at the 4-position adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-3aH-thieno[3,2-c]pyridin-4-one can be achieved through both one-pot and step-wise methods. One common approach involves the reaction of 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles with methyl mercaptoacetate and hydrazine hydrate. This reaction proceeds through a condensation-cyclization mechanism to yield the desired thienopyridin-4-one .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-3aH-thieno[3,2-c]pyridin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The carbonyl group at the 4-position can participate in redox reactions.
Cyclization Reactions: The compound can undergo further cyclization to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thienopyridines, while oxidation and reduction reactions can modify the carbonyl group to form alcohols or carboxylic acids.
Scientific Research Applications
3-Bromo-3aH-thieno[3,2-c]pyridin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-bromo-3aH-thieno[3,2-c]pyridin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of microbial cells by interfering with essential cellular processes . The compound may also interact with enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridines: These compounds share a similar fused ring system but differ in the position of the thiophene and pyridine rings.
Pyrazolo[3,4-b]pyridines: These compounds have a pyrazole ring fused to a pyridine ring and exhibit different chemical and biological properties.
Uniqueness
3-Bromo-3aH-thieno[3,2-c]pyridin-4-one is unique due to the presence of the bromine atom and the carbonyl group, which confer distinct reactivity and biological activity
Properties
Molecular Formula |
C7H4BrNOS |
---|---|
Molecular Weight |
230.08 g/mol |
IUPAC Name |
3-bromo-3aH-thieno[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C7H4BrNOS/c8-4-3-11-5-1-2-9-7(10)6(4)5/h1-3,6H |
InChI Key |
KSLVUFHMMIBTAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(C(=CS2)Br)C(=O)N=C1 |
Origin of Product |
United States |
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